molecular formula C7H6N4O B1668759 1,1'-Carbonyldiimidazole CAS No. 530-62-1

1,1'-Carbonyldiimidazole

Cat. No. B1668759
CAS RN: 530-62-1
M. Wt: 162.15 g/mol
InChI Key: PFKFTWBEEFSNDU-UHFFFAOYSA-N
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Patent
US07378412B2

Procedure details

A solution of N-acetyl-S-(4-nitroxybutyroyl)cisteine (2.8 g, 9.6 mmoles) and 1,1′-carbonyldiimidazole (1.55 g, 9.6 mmoles) in tetrahydrofuran (50 ml) is prepared and left under stirring at room temperature for 1 hour. The reaction mixture is treated with acyclovir (2.16 g, 9.6 mmoles). After 6 hours of reaction at room temperature, the solution is evaporated at reduced pressure, the obtained residue treated with ethyl acetate and washed with brine. The organic phase is anhydrified with sodium sulphate and then dried under vacuum. The obtained residue is purified by chromatography on silica gel column eluting with ethyl acetate. 9-[[2-[N-acetyl-S-(4-nitroxybutyroyl)cisteinyl-]ethoxy]methyl]guanine is obtained. Yields: 9%.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]([CH2:6][O:7]CCO)[C:4]2N=C(N)N=C(O)[C:3]=2[N:2]=1>O1CCCC1>[C:6]([N:5]1[CH:4]=[CH:3][N:2]=[CH:1]1)([N:2]1[CH:3]=[CH:4][N:5]=[CH:1]1)=[O:7]

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
C1=NC2=C(N1COCCO)N=C(N=C2O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
After 6 hours of reaction at room temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solution is evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue treated with ethyl acetate
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The obtained residue is purified by chromatography on silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.6 mmol
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.